molecular formula C10H13NO3 B2898600 3-Ethoxy-4-methoxybenzamide CAS No. 247569-89-7

3-Ethoxy-4-methoxybenzamide

Cat. No. B2898600
M. Wt: 195.218
InChI Key: QPOHRBNPAMRTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-methoxybenzamide, also known as EMB, is a synthetic organic compound with a wide range of applications in the medical, pharmaceutical and agricultural industries. It is a white, odorless, crystalline solid with a molecular weight of 175.2 g/mol and a melting point of 111-112°C. EMB is most commonly used as a reagent for the synthesis of pharmaceuticals and other organic compounds. It is also used in the production of dyes, pesticides, and herbicides.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Ethoxy-4-methoxybenzamide involves the reaction of 3-Ethoxy-4-methoxybenzoic acid with thionyl chloride to form 3-Ethoxy-4-methoxybenzoyl chloride, which is then reacted with ammonia to form the final product, 3-Ethoxy-4-methoxybenzamide.

Starting Materials
3-Ethoxy-4-methoxybenzoic acid, Thionyl chloride, Ammonia

Reaction
Step 1: 3-Ethoxy-4-methoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form 3-Ethoxy-4-methoxybenzoyl chloride., Step 2: The resulting 3-Ethoxy-4-methoxybenzoyl chloride is then reacted with ammonia in the presence of a base such as triethylamine to form 3-Ethoxy-4-methoxybenzamide., Step 3: The final product, 3-Ethoxy-4-methoxybenzamide, is isolated and purified using standard techniques such as recrystallization or chromatography.

Scientific Research Applications

3-Ethoxy-4-methoxybenzamide has been used in a variety of scientific research applications. It has been studied for its potential anti-cancer and anti-inflammatory properties, as well as its ability to inhibit the growth of certain bacteria. It has also been used in the synthesis of pharmaceuticals, such as anti-diabetic drugs and anti-ulcer drugs. In addition, 3-Ethoxy-4-methoxybenzamide has been used to study the mechanisms of action of certain drugs and to investigate the effects of certain compounds on the nervous system.

Mechanism Of Action

The exact mechanism of action of 3-Ethoxy-4-methoxybenzamide is not yet fully understood. However, it is believed that 3-Ethoxy-4-methoxybenzamide binds to certain receptors in the body, which then activates certain pathways that lead to the desired effect. For example, 3-Ethoxy-4-methoxybenzamide has been found to bind to certain receptors in the brain, which then activates pathways that lead to the production of certain hormones, such as serotonin and dopamine. This is thought to be the mechanism behind 3-Ethoxy-4-methoxybenzamide’s anti-depressant and anti-anxiety effects.

Biochemical And Physiological Effects

3-Ethoxy-4-methoxybenzamide has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-ulcer properties. It has also been found to inhibit the growth of certain bacteria, as well as to have anti-depressant and anti-anxiety effects. In addition, 3-Ethoxy-4-methoxybenzamide has been found to have a protective effect on the liver, as well as to reduce the risk of certain cardiovascular diseases.

Advantages And Limitations For Lab Experiments

3-Ethoxy-4-methoxybenzamide is a useful compound for laboratory experiments due to its low cost and ease of synthesis. It is also non-toxic and has a relatively low melting point, which makes it easy to handle in the lab. However, it is important to note that 3-Ethoxy-4-methoxybenzamide is a relatively unstable compound and can easily decompose if exposed to light or heat. This can limit its usefulness in certain experiments, such as those involving light or heat.

Future Directions

The potential applications of 3-Ethoxy-4-methoxybenzamide are still being explored and there are many possible future directions for research. For example, further research could be done to investigate the potential anti-cancer and anti-inflammatory properties of 3-Ethoxy-4-methoxybenzamide. In addition, further research could be done to explore the potential of 3-Ethoxy-4-methoxybenzamide as an inhibitor of certain bacteria and its potential to reduce the risk of certain cardiovascular diseases. Finally, further research could be done to explore the potential of 3-Ethoxy-4-methoxybenzamide as a drug delivery system or as a component of drug formulations.

properties

IUPAC Name

3-ethoxy-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOHRBNPAMRTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-methoxybenzamide

CAS RN

247569-89-7
Record name 3-ethoxy-4-methoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.